![molecular formula C24H23N3O5 B2696955 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877657-24-4](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Research has demonstrated the synthesis of certain derivatives with the intent to discover new anticancer agents. These studies involve attaching different aryloxy groups to the pyrimidine ring, evaluating their anticancer activity across various cancer cell lines, and identifying compounds that exhibit appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives have been synthesized from visnaginone and khellinone, evaluated as cyclooxygenase inhibitors, and shown to have significant analgesic and anti-inflammatory activities. These compounds were assessed against standard drugs, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings have indicated their potential as antimicrobial agents. The antimicrobial screening of these compounds has shown good antibacterial and antifungal activities, comparing favorably with reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Imaging
- Research into selective ligands of the translocator protein (18 kDa) has led to the development of DPA-714, a compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating its utility in medical diagnostics (Dollé et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of specific enantiomers highlight the compound's structural complexity and the importance of stereochemistry in medicinal chemistry research. These studies provide foundational knowledge for further exploration of related compounds (Xiong Jing, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with tetrahydrofuran-2-carbaldehyde to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "acetic anhydride", "sodium acetate", "tetrahydrofuran-2-carbaldehyde", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with acetic anhydride and sodium acetate in dichloromethane to form 2-acetamido-4,6-dioxypyrimidine.", "Step 2: 2-acetamido-4,6-dioxypyrimidine is reacted with p-tolualdehyde in the presence of triethylamine and N,N-dimethylformamide to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is reacted with tetrahydrofuran-2-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide.", "Step 4: The final product is purified by column chromatography using a mixture of diethyl ether and water as the eluent." ] } | |
CAS-Nummer |
877657-24-4 |
Molekularformel |
C24H23N3O5 |
Molekulargewicht |
433.464 |
IUPAC-Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28) |
InChI-Schlüssel |
NCLZQVSVHIRMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5CCCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)

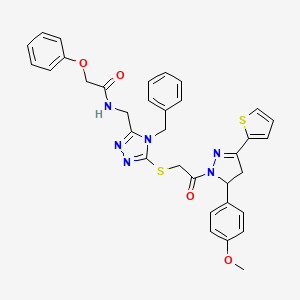
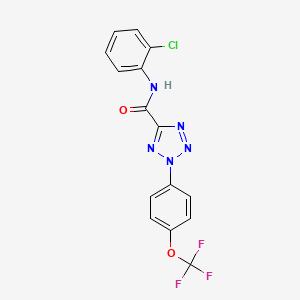

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)

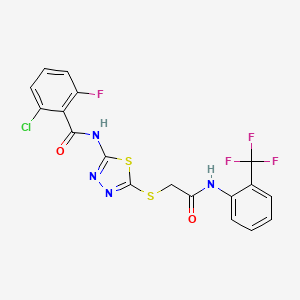
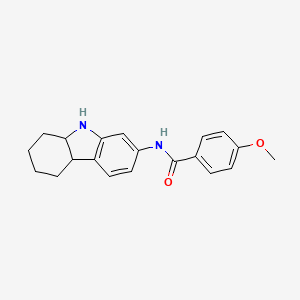
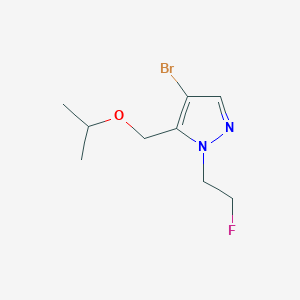
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)